molecular formula C8H7FN2O B8521494 5-Fluoromethoxy-3-methylpyridine-2-carbonitrile

5-Fluoromethoxy-3-methylpyridine-2-carbonitrile

Cat. No.: B8521494
M. Wt: 166.15 g/mol
InChI Key: IWDDSHNBYUQJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoromethoxy-3-methylpyridine-2-carbonitrile is a fluorinated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoromethoxy-3-methylpyridine-2-carbonitrile typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable fluorinating agent is used. For example, the reaction of 3-methyl-2-pyridinecarbonitrile with a fluorinating agent like diethylaminosulfur trifluoride (DAST) can yield the desired fluorinated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Fluoromethoxy-3-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

5-Fluoromethoxy-3-methylpyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoromethoxy-3-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxy-3-methylpyridine
  • 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Uniqueness

5-Fluoromethoxy-3-methylpyridine-2-carbonitrile is unique due to the presence of both fluorine and methoxy groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

5-(fluoromethoxy)-3-methylpyridine-2-carbonitrile

InChI

InChI=1S/C8H7FN2O/c1-6-2-7(12-5-9)4-11-8(6)3-10/h2,4H,5H2,1H3

InChI Key

IWDDSHNBYUQJKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C#N)OCF

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-hydroxy-3-methyl-pyridine-2-carbonitrile (CAS registry 228867-86-5) (228 mg, 1.70 mmol) in DMF (10 ml) was added a solution of toluene-4-sulfonic acid fluoromethyl ester (CAS registry 114435-86-8) (521 mg, 2.55 mmol) and Cs2CO3 (1.386 g, 4.26 mmol) in DMF (4 ml). The reaction mixture was stirred for 1 h at 100° C., then for 1 h at 70° C., diluted with EtOAc and washed with saturated aqueous NH4Cl soln. and brine. The aqueous layers were reextracted with EtOAc, the combined organic layers dried over Na2SO4, filtrated and the filtrate was concentrated. The title compound was obtained as a white solid after flash chromatography on silica gel (cyclohexane/EtOAc gradient 0-3 min 95:5, 3-30 min 95:5 to 65:35).
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
521 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.386 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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